molecular formula C8H10N2O2 B3429567 1,4-Diisocyanatocyclohexane CAS No. 7517-76-2

1,4-Diisocyanatocyclohexane

Cat. No. B3429567
CAS RN: 7517-76-2
M. Wt: 166.18 g/mol
InChI Key: CDMDQYCEEKCBGR-UHFFFAOYSA-N
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Description

1,4-Diisocyanatocyclohexane, also known as 1,4-Cyclohexane diisocyanate, is a chemical compound with the molecular formula C8H10N2O2 . It has an average mass of 166.177 Da and a monoisotopic mass of 166.074234 Da . It is also known by other names such as 1,4-Diisocyanatocyclohexan in German, this compound in French, and 1,4-CYCLOHEXYLENE DIISOCYANATE .


Synthesis Analysis

The synthesis of this compound involves polycondensation reactions . For example, mixed aromatic/alicyclic polyimides were prepared by polycondensation reactions of trans-1,4-cyclohexane diisocyanate CHDI with PMDA, BTDA, and 6FDA . The intermediate reactivity observed for CHDI allows the preparation of polyurethanes .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with two isocyanate groups attached at the 1 and 4 positions . The isocyanate group (-N=C=O) is a functional group consisting of a nitrogen atom, a carbon atom, and an oxygen atom. The presence of these isocyanate groups gives this compound its unique reactivity.


Chemical Reactions Analysis

This compound is involved in the formation of polyurethanes through reactions with compounds containing alcohol (hydroxyl) groups . The isocyanate groups react with the hydroxyl groups to form urethane linkages, which are the basis of polyurethane structures .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.21±0.1 g/cm3 . It has a melting point of 55℃ and a boiling point of 136℃ at 15 Torr . The flash point is 94.7°C, and it has a vapor pressure of 0.0368mmHg at 25°C . The refractive index is 1.567 .

Scientific Research Applications

Polyurethane Elastomers

Trans-1,4-bis(isocyanatomethyl)cyclohexane, a novel cycloaliphatic diisocyanate, has been developed to improve the performance of polyurethane elastomers (PUEs). These PUEs are prepared using this cycloaliphatic diisocyanate, polyester polyol, and 1,4-butanediol as a chain extender. Compared to PUEs made with traditional diisocyanates, those based on 1,4-H6XDI exhibit superior properties such as higher elasticity, improved heat resistance, and better light stability due to the symmetric structure of 1,4-H6XDI, which facilitates better crystallization of the hard segment chains and formation of hydrogen bonds (Yamasaki et al., 2017).

Enhancing Tensile Strength of HTPB

The influence of diols such as 1,4-butanediol (BDO) and 1,4-cyclohexane dimethanol (CHDM) on the mechanical properties of hydroxyl-terminated polybutadiene (HTPB) has been studied. The diisocyanates used, including IPDI, HDI, and H12MDI, show varied effects on the tensile strength of HTPB, with the combination of H12MDI and BDO providing the highest tensile strength. This suggests that the specific choice of diisocyanate and diol can significantly influence the mechanical properties of the resulting polymer (Wingborg, 2002).

Biocompatibility and Hemocompatibility of Polyether Urethanes

Polyether urethanes synthesized with various isocyanates, including trans-1,4-cyclohexylene diisocyanate, have been evaluated for their biocompatibility and hemocompatibility. These properties are critical for biomedical applications, and the choice of diisocyanate significantly impacts the cytotoxicity and compatibility with blood elements of the resulting polymers. Lysine diisocyanate-based polyurethanes, in particular, showed lower cytotoxicity and better hemocompatibility compared to other tested polyurethanes (Basterretxea et al., 2016).

Safety and Hazards

1,4-Diisocyanatocyclohexane is classified as acutely toxic if swallowed, inhaled, or in contact with skin . It causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dusts or mists, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1,4-Diisocyanatocyclohexane are currently unknown . More research is needed to understand the compound’s role in biochemical processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. Specific information on how such factors affect this compound is currently unavailable .

Biochemical Analysis

Biochemical Properties

1,4-Diisocyanatocyclohexane plays a significant role in biochemical reactions due to its reactive isocyanate groups. These groups can interact with various enzymes, proteins, and other biomolecules. For instance, this compound can react with amino groups in proteins, leading to the formation of urea linkages. This interaction can modify the structure and function of proteins, potentially affecting enzyme activity and protein-protein interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress, which in turn can activate various signaling pathways involved in cell survival and apoptosis. Additionally, it can affect the expression of genes related to detoxification and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The isocyanate groups can form covalent bonds with nucleophilic sites on proteins, such as lysine residues. This binding can result in enzyme inhibition or activation, depending on the specific protein involved. Furthermore, this compound can induce changes in gene expression by modifying transcription factors or signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound can lead to chronic cellular stress and potential toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as inflammation, tissue damage, and organ toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic responses. It is crucial to determine the safe dosage range to minimize potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its toxicity and biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, binding to albumin can facilitate its transport in the bloodstream, while interactions with cellular transporters can influence its uptake and distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. These interactions can modulate the compound’s effects on cellular processes .

properties

IUPAC Name

1,4-diisocyanatocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMDQYCEEKCBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Record name 1,4-CYCLOHEXANE DIISOCYANATE
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DSSTOX Substance ID

DTXSID8062521, DTXSID50884397, DTXSID301305022
Record name 1,4-Cyclohexane diisocyanate
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Record name Cyclohexane, 1,4-diisocyanato-, trans-
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Record name cis-1,4-Diisocyanatocyclohexane
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2556-36-7, 7517-76-2, 7517-77-3
Record name 1,4-CYCLOHEXANE DIISOCYANATE
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Record name 1,4-Cyclohexane diisocyanate
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Record name Cyclohexane diisocyanate
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Record name Cyclohexane, 1,4-diisocyanato-, trans-
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Record name 1,4-Cyclohexane diisocyanate
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Record name cis-1,4-Diisocyanatocyclohexane
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Record name 1,4-diisocyanatocyclohexane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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